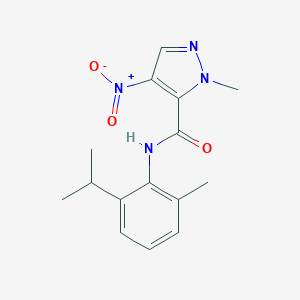
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure It is characterized by the presence of a nitro group, an isopropyl group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. The starting materials often include 2-isopropyl-6-methylphenylamine and 4-nitro-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction conditions usually require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is carried out under controlled temperatures, often ranging from 0°C to 50°C, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and reduce production costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the reaction rates and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
- 4-nitro-N-(2-isopropyl-6-methylphenyl)-3-methylbenzamide
Uniqueness
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)11-7-5-6-10(3)13(11)17-15(20)14-12(19(21)22)8-16-18(14)4/h5-9H,1-4H3,(H,17,20) |
InChI Key |
DGRKJGCHLQJDSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















